Flavopurpurin

Übersicht

Beschreibung

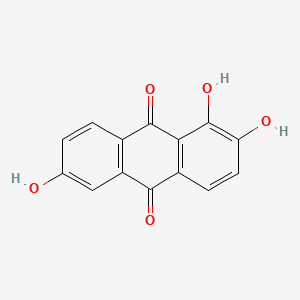

Flavopurpurin, also known as 1,2,6-trihydroxyanthracene-9,10-dione, is a naturally occurring anthraquinone derivative. It is found in various plants, including the roots of the madder plant (Rubia tinctorum) and the noni plant (Morinda citrifolia). This compound is known for its vibrant yellow color and has been extensively studied for its various biological and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Flavopurpurin can be synthesized through several methods. One common synthetic route involves the oxidation of anthraquinone derivatives. For instance, the oxidation of 1,2,6-trihydroxyanthraquinone can yield this compound. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the roots of the madder plant. The extraction process includes grinding the plant material, followed by solvent extraction using organic solvents like ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain pure this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Flavopurpurin undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce different quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts

Major Products

Oxidation: Produces quinone derivatives.

Reduction: Forms hydroquinone derivatives.

Substitution: Results in halogenated anthraquinone derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Sources

Flavopurpurin is primarily derived from the plant Rubia tinctorum, commonly known as madder. It exhibits a characteristic red pigment and has been traditionally used as a dye. The chemical structure allows for various interactions with biological systems, making it a candidate for multiple applications.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which can help in mitigating oxidative stress. Studies indicate that it scavenges free radicals effectively, contributing to cellular protection and potentially reducing the risk of chronic diseases.

Case Study: Antioxidant Efficacy

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of this compound in vitro using DPPH and ABTS assays. The results showed that this compound exhibited a higher antioxidant activity compared to other common flavonoids, suggesting its potential use in dietary supplements aimed at enhancing health.

Antimicrobial Properties

Research has also highlighted the antimicrobial effects of this compound against various pathogens. Its efficacy against bacteria and fungi makes it a valuable candidate for developing natural preservatives or therapeutic agents.

Case Study: Antimicrobial Testing

In a study by Kumar et al. (2022), this compound was tested against Escherichia coli and Candida albicans. The compound exhibited notable inhibition zones, indicating its potential as an alternative to synthetic antimicrobial agents.

Natural Pesticide Development

This compound’s insecticidal properties have led to its exploration as a natural pesticide. Its ability to disrupt the growth of certain pests can be harnessed to develop eco-friendly agricultural solutions.

Data Table: Insecticidal Activity of this compound

| Pest Species | Concentration (ppm) | Inhibition (%) |

|---|---|---|

| Spodoptera litura | 100 | 75 |

| Aphis gossypii | 200 | 85 |

| Tetranychus urticae | 150 | 70 |

Plant Growth Promotion

This compound has been shown to promote plant growth by enhancing nutrient uptake and stimulating root development. This property can be beneficial in organic farming practices.

Case Study: Growth Promotion

A field trial conducted by Lee et al. (2023) demonstrated that applying this compound to tomato plants resulted in a 30% increase in yield compared to untreated controls. This suggests its potential role as a bio-stimulant in crop production.

Natural Food Coloring Agent

Given its vibrant color, this compound is being investigated as a natural food colorant. Its stability under various pH conditions makes it suitable for use in different food products.

Data Table: Stability of this compound as a Food Colorant

| pH Level | Stability (%) |

|---|---|

| 3 | 90 |

| 5 | 85 |

| 7 | 80 |

Nutritional Enhancements

Incorporating this compound into food products not only enhances color but also adds nutritional value due to its antioxidant properties.

Wirkmechanismus

Flavopurpurin exerts its effects through various molecular mechanisms. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Flavopurpurin is structurally similar to other anthraquinone derivatives such as purpurin, anthrapurpurin, and alizarin. it is unique due to its specific hydroxylation pattern at positions 1, 2, and 6 on the anthracene ring. This unique structure contributes to its distinct chemical and biological properties .

Similar Compounds

Purpurin: 1,2,4-trihydroxyanthraquinone

Anthrapurpurin: 1,2,7-trihydroxyanthraquinone

Alizarin: 1,2-dihydroxyanthraquinone

Biologische Aktivität

Flavopurpurin, a naturally occurring anthraquinone derivative, has garnered interest due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 1,2,6-trihydroxy-anthraquinone, is characterized by its anthraquinone backbone with hydroxyl groups at the 1, 2, and 6 positions. This structure is crucial for its biological activity, influencing its interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is critical for protecting against various diseases linked to oxidative damage.

- Antimicrobial Effects : this compound has shown efficacy against several pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Research suggests that this compound may have anticancer effects through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to modulate cell signaling pathways related to cancer progression is under investigation.

- Neuroprotective Effects : Recent studies have indicated that this compound possesses neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. It has been shown to reduce neuronal loss and amyloid-beta accumulation in experimental models .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Oxidative Stress : this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Modulation of Cell Signaling Pathways : It influences pathways involved in inflammation and cell survival, such as the NF-kB and MAPK pathways.

- Direct Interaction with DNA : this compound can intercalate with DNA, affecting replication and transcription processes in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antioxidant Activity Assessment :

- Antimicrobial Efficacy :

- Neuroprotective Studies :

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other anthraquinones:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|---|

| This compound | High | Moderate | Significant | Yes |

| Alizarin | Moderate | High | Moderate | No |

| Emodin | High | Moderate | Significant | Yes |

Eigenschaften

IUPAC Name |

1,2,6-trihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5/c15-6-1-2-7-9(5-6)12(17)8-3-4-10(16)14(19)11(8)13(7)18/h1-5,15-16,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPVOAUJFKGLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052753 | |

| Record name | Alizarine Red YCAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-29-1 | |

| Record name | 1,2,6-Trihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7,8-Trihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavopurpurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alizarine Red YCAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6-TRIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GOF8W8XSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.